4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PHENOL
Overview
Description
4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PHENOL is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
The synthesis of 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PHENOL can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which utilizes glyoxal and ammonia as starting materials . Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PHENOL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and anti-inflammatory agent . In medicine, it is being investigated for its potential use in drug development, particularly for its anticancer properties . Additionally, it has applications in the industry as a catalyst and in the development of new materials .
Mechanism of Action
The mechanism of action of 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PHENOL involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PHENOL can be compared to other imidazole derivatives, such as 2,4,5-triphenylimidazole and 4-(imidazol-1-yl)phenol . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the presence of a phenol group. This uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O/c33-25-18-16-24(17-19-25)32-26(21-10-4-1-5-11-21)20-31-28(23-14-8-3-9-15-23)27(30-29(31)32)22-12-6-2-7-13-22/h1-20,33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIJYCDCKNRYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)O)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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